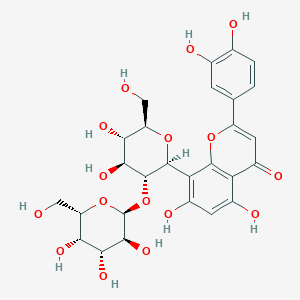

2"-O-beta-L-galactopyranosylorientin

Beschreibung

Eigenschaften

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFHNKJGBCSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin, a natural compound of interest for its therapeutic potential. It details its primary botanical sources, distribution within these plants, and its mechanism of action in inflammatory processes. This guide synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and development.

Introduction and Chemical Profile

2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2”-O-β-L-galactoside, is a flavone (B191248) C-glycoside. It is structurally characterized by an orientin (B1677486) (luteolin-8-C-glucoside) core with a beta-L-galactopyranosyl moiety attached at the 2” position of the glucose sugar. This compound has garnered scientific attention primarily for its significant anti-inflammatory properties.

Chemical Synonyms:

-

Orientin-2”-O-β-L-galactoside

-

2''-O-β-L-Galorientin

Natural Sources and Distribution

2”-O-beta-L-galactopyranosylorientin has been isolated from a select number of plant species, primarily within the Ranunculaceae and Poaceae families. The distribution of the compound appears to be tissue-specific.

-

Trollius chinensis Bunge (Golden Queen): This compound is prominently found in the flowers of Trollius chinensis, a plant used in traditional Chinese medicine.[1] The flowers, often referred to as "Flos Trollii," are the primary source for extraction.[2]

-

Trollius ledebouri Reichb.: Similar to its relative, the flowers of Trollius ledebouri also serve as a natural source for this flavonoid.

-

Lophatherum gracile Brongn. (Slender Bamboo Grass): 2”-O-beta-L-galactopyranosylorientin has been identified in the leaves of this perennial grass.[3][4][5]

Quantitative Analysis of Related Flavonoids

While specific quantitative data for 2”-O-beta-L-galactopyranosylorientin is not widely published, studies on the flavonoid content of its source plants provide valuable context. The following table summarizes the content of the parent compound, orientin, and its isomer, isoorientin, in Lophatherum gracile from various habitats, as determined by RP-HPLC. This data indicates the potential yield range for related C-glycosides from this source.

| Plant Source | Compound | Content Range (mg/g) | Average Content (mg/g) |

| Lophatherum gracile | Orientin | 0.35 - 1.21 | 0.78 |

| Lophatherum gracile | Isoorientin | 0.29 - 1.05 | 0.67 |

| Data derived from a study on L. gracile from different habitats. |

Biological Activity and Signaling Pathways

The primary biological activity attributed to 2”-O-beta-L-galactopyranosylorientin is its anti-inflammatory and neuroprotective effect.[1] It has been shown to be effective in mitigating the inflammatory response in microglia and macrophages stimulated by lipopolysaccharide (LPS).[1][3]

Mechanism of Action: The compound exerts its anti-inflammatory effects through a multi-pathway mechanism:

-

Inhibition of Pro-inflammatory Mediators: It significantly decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]

-

Suppression of NF-κB and ERK Pathways: It inhibits the LPS-induced activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial for the transcription of pro-inflammatory genes.[1]

-

Activation of the NRF2/HO-1 Antioxidant Pathway: The compound reduces LPS-induced reactive oxygen species (ROS) generation by activating the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.[1]

Experimental Protocols

The isolation and purification of 2”-O-beta-L-galactopyranosylorientin and related flavonoid glycosides from their natural sources involve multi-step extraction and chromatographic techniques.

General Extraction from Plant Material

-

Maceration: The dried and powdered plant material (e.g., flowers of Trollius species) is extracted with a solvent. A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is commonly used for flavonoid glycosides. The extraction is typically performed at room temperature for several hours to days or under reflux.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Protocol using HSCCC

A representative protocol for isolating flavonoid glycosides like orientin from Trollius ledebouri involves High-Speed Counter-Current Chromatography (HSCCC).

-

Sample Preparation: 500 mg of the crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system.

-

HSCCC System:

-

Solvent System: A two-phase system of ethyl acetate-n-butanol-water (2:1:3, v/v/v) is prepared. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Operation: The multilayer coil column is filled with the stationary phase. The apparatus is then rotated at a high speed (e.g., 850 rpm) while the mobile phase is pumped into the column at a specific flow rate.

-

Stepwise Elution: A stepwise gradient can be employed. For example, an initial flow rate of 1.5 ml/min for 190 minutes, followed by an increase to 2.5 ml/min to expedite the elution of more retained compounds.

-

-

Fraction Collection: The effluent is monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram.

-

Purity Analysis: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).

Semi-Preparative HPLC for Final Purification

Fractions that are not sufficiently pure (>97%) can be further purified using semi-preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is employed.

-

Detection: UV detection at a wavelength suitable for flavonoids (e.g., 340-350 nm) is used.

-

Final Analysis: The structure and identity of the purified compound are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural product with well-defined anti-inflammatory properties. Its presence in readily available medicinal plants like Trollius chinensis and Lophatherum gracile makes it an accessible target for phytochemical investigation. The detailed mechanisms of action and established protocols for its isolation provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential in inflammatory and neurodegenerative diseases. Further quantitative studies across different geographical locations and harvesting times are warranted to optimize its sourcing for future applications.

References

- 1. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Simultaneous determination of four glycosylflavones from Lophatherum gracile by RP-HPLC]. | Chemsrc [chemsrc.com]

- 4. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Investigating anti-neuroinflammatory mechanism of orientin in lipopolysaccharide-induced BV2 microglia cells | Semantic Scholar [semanticscholar.org]

The Biosynthesis of C-glycosylflavonoids in Trollius Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of C-glycosylflavonoids in Trollius species, commonly known as globeflowers. These compounds are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. This document details the enzymatic steps, key intermediates, and the genetic basis for their production, with a focus on providing actionable data and methodologies for research and development.

Core Biosynthetic Pathway

The biosynthesis of C-glycosylflavonoids in Trollius follows the general flavonoid pathway for the formation of the flavone (B191248) core, followed by a crucial C-glycosylation step catalyzed by a specific C-glycosyltransferase. The pathway begins with precursors from the phenylpropanoid and acetate (B1210297) pathways, leading to the formation of a chalcone (B49325) intermediate, which is then isomerized to a flavanone. Subsequent enzymatic modifications yield the flavone aglycones, which are the substrates for C-glycosylation.

A key enzyme identified in Trollius chinensis is TcCGT1 , a promiscuous C-glycosyltransferase responsible for the regio-specific 8-C-glycosylation of various flavones.[1][2] This enzyme transfers a glucose moiety from UDP-glucose to the C-8 position of the flavone A-ring, forming a stable carbon-carbon bond that is resistant to enzymatic and acidic hydrolysis.[3]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of prevalent C-glycosylflavonoids like orientin (B1677486) and vitexin (B1683572) in Trollius species.

Quantitative Data on C-glycosylflavonoids in Trollius

Several studies have quantified the major C-glycosylflavonoids, orientin and vitexin, in different Trollius species. The concentrations can vary depending on the species, extraction method, and environmental conditions.

| Species | Compound | Concentration (%) | Method | Reference |

| Trollius ledebourii | Orientin | 1.90 | HPLC | [4] |

| Trollius ledebourii | Vitexin | 0.46 | HPLC | [4] |

| Trollius chinensis | Vitexin | 1.08 - 1.25 | UAE-HPLC | [5] |

| Trollius chinensis | Orientin | 0.53 - 0.62 | UAE-HPLC | [5] |

| Trollius chinensis | Vitexin | 0.89 | HRE-HPLC | [5] |

| Trollius chinensis | Orientin | 0.52 | HRE-HPLC | [5] |

Abbreviations: HPLC: High-Performance Liquid Chromatography; UAE: Ultrasonic-Assisted Extraction; HRE: Heat-Reflux Extraction.

Key Enzyme: Trollius chinensis C-glycosyltransferase (TcCGT1)

The enzyme TcCGT1 is a pivotal discovery in understanding C-glycosylflavonoid biosynthesis in Trollius. It exhibits remarkable catalytic promiscuity, efficiently catalyzing the 8-C-glycosylation of a wide range of flavones and other flavonoids.[2][6] The crystal structure of TcCGT1 has been resolved, revealing a spacious substrate-binding pocket that accounts for its broad substrate specificity.[2] This structural information provides a basis for protein engineering to create novel biocatalysts for the synthesis of diverse C-glycosides.

Experimental Protocols

This section outlines the typical methodologies employed in the study of C-glycosylflavonoids in Trollius, based on published research.

Flavonoid Extraction and Quantification

A common workflow for the extraction and analysis of C-glycosylflavonoids is depicted below.

Detailed Protocol for HPLC Analysis: [4][5]

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small percentage of acid, e.g., 0.1% acetic acid) is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set at a wavelength around 340-350 nm for flavones. Mass Spectrometry (MS) is used for structural confirmation.

-

Quantification: Based on a calibration curve generated from authentic standards of orientin and vitexin.

C-glycosyltransferase (CGT) Characterization

The characterization of enzymes like TcCGT1 involves several key steps from gene identification to functional analysis.

Protocol for in vitro Enzyme Assay: [2]

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the purified recombinant TcCGT1 enzyme, the flavonoid substrate (e.g., luteolin or apigenin), and the sugar donor (UDP-glucose).

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 30-40°C) for a specific duration.

-

Termination: Stop the reaction by adding an organic solvent like methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the C-glycosylated product.

Conclusion and Future Directions

The identification and characterization of the C-glycosyltransferase TcCGT1 in Trollius chinensis has significantly advanced our understanding of C-glycosylflavonoid biosynthesis.[2] The promiscuous nature of this enzyme opens up possibilities for biocatalytic production of a wide array of C-glycosides for pharmaceutical applications. Future research should focus on elucidating the complete set of genes involved in the upstream flavonoid pathway in Trollius, understanding the regulatory mechanisms that control the flux towards C-glycosylflavonoid production, and exploring the potential of TcCGT1 in metabolic engineering approaches to produce novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Structural Characterization of a Promiscuous C-Glycosyltransferase from Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flavonoid di-C-glucosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

Enzymatic Synthesis of 2”-O-β-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enzymatic Glycosylation of Flavonoids

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Glycosylation, the enzymatic attachment of sugar moieties to the flavonoid backbone, plays a crucial role in modulating their physicochemical properties, such as water solubility, stability, and bioavailability.[4][5]

Enzymatic synthesis offers a green and highly regioselective alternative to chemical glycosylation methods.[6] Two primary enzyme classes are employed for this purpose:

-

Glycosyltransferases (GTs): These enzymes, particularly UDP-glycosyltransferases (UGTs), catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (e.g., UDP-galactose) to the flavonoid acceptor.[7][8] While highly specific, identifying a native or engineered GT with the desired 2”-O-galactosylation activity for orientin (B1677486) can be challenging.[9]

-

Glycoside Hydrolases (GHs): Certain glycoside hydrolases, such as β-galactosidases, can be utilized for their reverse hydrolytic or transglycosylation activity.[10][11] In the presence of a suitable acceptor molecule (orientin) and a galactose donor (e.g., lactose), these enzymes can catalyze the transfer of a galactose unit to the acceptor, forming a new glycosidic bond.[3][11]

This guide will focus on a proposed transgalactosylation strategy using β-galactosidase for the synthesis of 2”-O-β-L-galactopyranosylorientin.

Proposed Enzymatic Synthesis Strategy

The proposed synthesis of 2”-O-β-L-galactopyranosylorientin involves a one-step transgalactosylation reaction catalyzed by β-galactosidase. Orientin will serve as the galactose acceptor, and a readily available and cost-effective galactose donor, such as lactose (B1674315), will be used. The enzyme will catalyze the transfer of a galactose molecule from lactose to the 2”-hydroxyl group of the glucose moiety of orientin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: Properties, Protocols, and Biological Interactions

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, a class of natural products known for their diverse biological activities. This compound has been isolated from plant sources such as Trollius chinensis and Lophatherum gracile[1][2]. Structurally, it is characterized by a galactopyranosyl moiety attached to the 2" position of the glucose unit of orientin (B1677486). Recent studies have highlighted its anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and visualizations of its interactions with biological pathways.

Core Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [3] |

| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][4] |

| CAS Number | 861691-37-4 | [1][2][3] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2][3] |

| Molecular Weight | 610.5 g/mol (also reported as 610.52 g/mol ) | [3][5][6] |

| Appearance | Solid | [1] |

| Purity | ≥95% (HPLC), ≥98% (HPLC), >99% (HPLC) | [1][2][5] |

| Solubility | Soluble in DMSO (27.5 mg/mL (45.04 mM)) | [1][4] |

| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. | [2][5] |

| Stability | ≥ 4 years (solid form at -20°C) | [1] |

| Botanical Source | Trollius chinensis, Lophatherum gracile Brongn. | [1][2][3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

The isolation of this compound from its natural sources typically involves chromatographic techniques. While a specific protocol for this exact compound is not detailed in the provided results, a general method for isolating flavonoids from Trollius chinensis and Lophatherum gracile can be described.

a. Extraction:

-

The dried and powdered plant material (e.g., flowers of Trollius chinensis or leaves of Lophatherum gracile) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure a high yield.

-

The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

b. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.

c. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases.

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing the target compound are combined and further purified by preparative HPLC or high-speed counter-current chromatography to yield pure this compound[7].

Structural Characterization

The structure of the isolated compound is confirmed using a combination of spectroscopic methods.

a. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to elucidate the structure.

-

The chemical shifts and coupling constants of the protons provide information about the aromatic and sugar moieties.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to determine the attachment points of the sugar units.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS)[1].

a. Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂[8].

b. Nitric Oxide (NO) Production Assay (Griess Assay):

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL[9].

-

The cells are pre-treated with various concentrations of this compound (e.g., 100 to 200 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours[1][9][10].

-

After incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[9][11].

-

The absorbance is measured at 540-546 nm using a microplate reader[9][11].

-

The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

c. Cytokine (TNF-α and IL-6) Measurement (ELISA):

-

RAW 264.7 cells are seeded and treated with the compound and LPS as described for the NO assay[12].

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[12][13][14].

d. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.

-

After treatment with the compound and LPS, MTT solution is added to the cells and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 540 nm[11].

Multidrug Resistance Protein 2 (MRP2) Substrate Assay

This compound has been identified as a substrate of the multidrug resistance protein 2 (MRP2)[6][15]. The following vesicular transport assay can be used to confirm this interaction.

a. Preparation of MRP2-expressing Membrane Vesicles:

-

Inside-out membrane vesicles are prepared from Sf9 insect cells or other suitable expression systems that have been engineered to overexpress human MRP2[16].

b. Vesicular Transport Assay:

-

The membrane vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) or ³H-Estradiol-17β-glucuronide) in the presence and absence of ATP[16][17].

-

To test if this compound is a substrate, a competition experiment is performed where the vesicles are incubated with the labeled substrate and varying concentrations of the test compound.

-

The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C.

-

The reaction is stopped by the addition of an ice-cold stop solution, and the mixture is rapidly filtered through a filter plate that retains the vesicles.

-

The amount of labeled substrate trapped inside the vesicles is quantified using a fluorescence plate reader or a scintillation counter.

-

A reduction in the transport of the known substrate in the presence of this compound indicates that it is a substrate or inhibitor of MRP2[16].

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and an experimental workflow for this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for determining if a compound is an MRP2 substrate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 861691-37-4 | 2''-O-beta-L-galactopyranosylorientin [phytopurify.com]

- 3. biorlab.com [biorlab.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Physicochemical Properties, Biological Activity, and a Generalized Approach to Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a complete crystal structure analysis of 2”-O-beta-L-galactopyranosylorientin is not publicly available. Therefore, this guide provides a summary of its known chemical and biological properties and outlines a generalized experimental protocol for the structural elucidation of flavonoid glycosides, in lieu of specific crystallographic data.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in plants such as Trollius chinensis and Lophatherum gracile.[1][2][3] Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, and their glycosidic forms often exhibit enhanced solubility and bioavailability. This document summarizes the current knowledge of 2”-O-beta-L-galactopyranosylorientin, with a focus on its anti-inflammatory properties, and provides a standard procedural outline for the structural analysis of such compounds.

Physicochemical Properties

The fundamental physicochemical properties of 2”-O-beta-L-galactopyranosylorientin are summarized in the table below. This information is critical for its extraction, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [2] |

| Synonyms | Orientin 2''-O-beta-L-galactoside, OGA | [1] |

| CAS Number | 861691-37-4 | [1][2][3] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2] |

| Molecular Weight | 610.5 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity (via HPLC) | >98% | [2] |

| Solubility | Soluble in DMSO | [1] |

| Botanical Source | Trollius ledebouri, Lophatherum gracile Brongn | [2][3] |

Biological Activity: Anti-inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1] Studies have shown that it can decrease the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[1][4]

Specifically, at concentrations between 100 to 200 µM, it has been shown to reduce the levels of:

-

Nitric Oxide (NO)

-

Interleukin-6 (IL-6)

-

Tumor Necrosis Factor-alpha (TNF-α)[1]

These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways.[4] The compound also appears to activate the NRF2/heme oxygenase-1 (HO-1) pathway, which contributes to its anti-neuroinflammatory and neuroprotective effects.[4]

The following diagram illustrates the simplified signaling cascade initiated by LPS and the points of intervention by 2”-O-beta-L-galactopyranosylorientin.

Generalized Experimental Protocols for Structural Elucidation

The structural determination of a flavonoid glycoside like 2”-O-beta-L-galactopyranosylorientin typically involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., flowers of Trollius chinensis), air-dry, and grind into a fine powder.

-

Solvent Extraction: Perform sequential extraction of the powdered plant material with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their polarity.

-

Fractionation: Subject the methanol extract to column chromatography (e.g., using a silica (B1680970) gel or Sephadex LH-20 column) and elute with a gradient solvent system (e.g., chloroform-methanol or water-methanol) to obtain fractions.

-

Purification: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a DAD or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Monitor at wavelengths characteristic for flavonoids (e.g., 280 nm and 350 nm).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation data.

-

Analysis: Determine the molecular weight from the parent ion peak and deduce the structure of the aglycone and sugar moieties from the fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a purified sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Experiments:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons and to determine the glycosylation site.

-

-

The following diagram outlines a typical workflow for the isolation and structural elucidation of a flavonoid glycoside.

Conclusion

While the complete crystal structure of 2”-O-beta-L-galactopyranosylorientin remains to be determined, its chemical properties and significant anti-inflammatory bioactivity make it a compound of interest for further research and potential therapeutic development. The generalized protocols and workflows provided in this guide offer a standard approach for the structural elucidation of this and other similar flavonoid glycosides, which is a crucial step in advancing their study from natural product discovery to pharmacological application.

References

Pharmacological Profile of 2”-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in medicinal plants such as Trollius chinensis and Lophatherum gracile.[1][2] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of 2”-O-beta-L-galactopyranosylorientin, with a focus on its anti-inflammatory and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of 2”-O-beta-L-galactopyranosylorientin is fundamental for its study and application in pharmacological research.

| Property | Value | Reference |

| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][3][4] |

| Molecular Formula | C27H30O16 | [1] |

| Molecular Weight | 610.5 g/mol | [2] |

| CAS Number | 861691-37-4 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥98% (via HPLC) | [2] |

| Botanical Source | Trollius chinensis, Lophatherum gracile | [1][3] |

Pharmacological Activities

Current research indicates that 2”-O-beta-L-galactopyranosylorientin possesses notable anti-inflammatory and neuroprotective effects. It is also a substrate for the multidrug resistance-associated protein 2 (MRP2).

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of 2”-O-beta-L-galactopyranosylorientin in macrophage cell lines.

Table 1: Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin on LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 100 | 25.3 ± 2.1 | |

| 200 | 48.7 ± 3.5 | ||

| Interleukin-6 (IL-6) | 100 | 35.1 ± 2.8 | |

| 200 | 52.4 ± 4.1 | ||

| Tumor Necrosis Factor-alpha (TNF-α) | 100 | 28.9 ± 2.5 | |

| 200 | 45.6 ± 3.9 |

Neuroprotective and Anti-neuroinflammatory Activity

Studies on microglial cells, the resident immune cells of the central nervous system, suggest that 2”-O-beta-L-galactopyranosylorientin can mitigate neuroinflammation, a key process in neurodegenerative diseases.

Table 2: Neuroprotective and Anti-neuroinflammatory Effects of 2”-O-beta-L-galactopyranosylorientin

| Activity | Cell Line | Effect | Concentration | Reference |

| Inhibition of NO Production | BV-2 Microglia | Significant inhibition of LPS-induced NO production. | Not specified | |

| Inhibition of TNF-α Production | BV-2 Microglia | Significant inhibition of LPS-induced TNF-α production. | Not specified | |

| Neuroprotection | HT-22 Neurons (co-cultured with activated microglia) | Reduced cytotoxicity of activated microglia towards neurons. | Not specified |

Interaction with Drug Transporters

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance-associated protein 2 (MRP2), an important efflux transporter. This interaction suggests a potential for altered pharmacokinetics of the compound and other co-administered drugs that are also MRP2 substrates.

Mechanism of Action & Signaling Pathways

The pharmacological effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key inflammatory and cytoprotective signaling pathways.

Inhibition of NF-κB and ERK Signaling Pathways

In lipopolysaccharide (LPS)-stimulated microglial cells, 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes, including those for TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Figure 1: Inhibition of NF-κB and ERK Signaling Pathways.

Activation of the NRF2/HO-1 Pathway

2”-O-beta-L-galactopyranosylorientin has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in microglial cells. This pathway is a critical component of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including HO-1, which helps to mitigate oxidative stress. The reduction of LPS-induced reactive oxygen species (ROS) generation by this compound is likely mediated through this mechanism.

Figure 2: Activation of the NRF2/HO-1 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides the experimental protocols for the key assays cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452) in the culture supernatants is measured as an indicator of NO production using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Figure 3: Workflow for Anti-inflammatory Assays.

Neuroprotective and Anti-neuroinflammatory Assays

Disclaimer: The full experimental details for the following protocols were not available in the cited abstract. The methodologies described below are based on standard laboratory practices for these assays and should be optimized for specific experimental conditions.

Cell Culture and Co-culture System: BV-2 microglial cells and HT-22 hippocampal neuronal cells are maintained in appropriate culture media. For neuroprotection assays, a co-culture system is established. This can be achieved by culturing HT-22 neurons in the bottom of a culture plate and seeding BV-2 microglia on a transwell insert placed within the same well. This allows for the study of the effects of soluble factors released by microglia on neuronal viability without direct cell-to-cell contact.

LPS Stimulation and Treatment: BV-2 cells are stimulated with LPS to induce a pro-inflammatory phenotype. 2”-O-beta-L-galactopyranosylorientin is added to the culture medium to assess its effects on microglial activation and subsequent neurotoxicity.

Western Blot Analysis for NF-κB and ERK Activation: To assess the activation of NF-κB and ERK pathways, BV-2 cells are treated as described above. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65 and ERK1/2. After washing, the membranes are incubated with appropriate horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NRF2/HO-1 Pathway Analysis: The activation of the NRF2/HO-1 pathway is typically assessed by measuring the nuclear translocation of Nrf2 and the expression of HO-1. Nuclear and cytoplasmic extracts from treated BV-2 cells are prepared using a nuclear extraction kit. The levels of Nrf2 in each fraction are determined by Western blotting. The total cellular expression of HO-1 is also analyzed by Western blot.

Neurotoxicity Assay: The viability of HT-22 neurons in the co-culture system is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin has emerged as a promising natural compound with significant anti-inflammatory and neuroprotective properties. Its mechanisms of action involve the modulation of key signaling pathways, including the inhibition of pro-inflammatory NF-κB and ERK pathways and the activation of the cytoprotective NRF2/HO-1 pathway.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Determination of IC50 values for its various biological activities.

-

In-depth investigation of its antioxidant and potential hepatoprotective effects.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in relation to its interaction with the MRP2 transporter.

-

In vivo studies in animal models of inflammation and neurodegenerative diseases to validate the in vitro findings and assess its therapeutic potential.

A comprehensive understanding of these aspects will be crucial for the potential development of 2”-O-beta-L-galactopyranosylorientin as a novel therapeutic agent.

References

Navigating the Toxicological Landscape of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plant species such as Trollius chinensis and Lophatherum gracile, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. As with any compound intended for potential pharmaceutical development, a thorough toxicological evaluation is paramount to establish its safety profile. This technical guide provides a comprehensive overview of the methodologies required for the toxicological assessment of 2”-O-beta-L-galactopyranosylorientin, based on internationally recognized guidelines. Due to the limited publicly available toxicological data on this specific compound, this document presents a framework of recommended studies, including detailed experimental protocols and hypothetical data representation, to guide future research and regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals actively involved in the preclinical safety assessment of novel chemical entities.

Introduction

2”-O-beta-L-galactopyranosylorientin belongs to the flavonoid family, a class of compounds known for their diverse biological activities. While preliminary studies suggest potential anti-inflammatory benefits, a comprehensive toxicological dossier is essential before it can be considered for further development. This guide outlines a proposed toxicological testing strategy, adhering to the principles of Good Laboratory Practice (GLP) and following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.

Proposed Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with acute toxicity and genotoxicity, followed by sub-chronic toxicity studies if the initial results are favorable.

Acute Oral Toxicity

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance. The OECD Test Guideline 425 (Up-and-Down Procedure) is a suitable method.

-

Test System: Wistar rats (female), 8-12 weeks old, nulliparous, and non-pregnant.

-

Housing: Animals are housed individually in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

-

Diet: Standard laboratory diet and water are provided ad libitum, with fasting overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information, or a default of 175 mg/kg is used. Subsequent doses are adjusted up or down by a factor of 3.2, depending on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Table 1: Hypothetical Acute Oral Toxicity Data for 2”-O-beta-L-galactopyranosylorientin in Wistar Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) |

| 2000 | 5 | 0/5 | No significant signs observed | + 5-8% |

| LD50 Cut-off | > 2000 mg/kg |

Sub-chronic Oral Toxicity

A 90-day sub-chronic oral toxicity study provides information on the adverse effects of repeated exposure to the substance. The OECD Test Guideline 408 is the standard for this assessment.

-

Test System: Wistar rats (10 males and 10 females per group), 5-6 weeks old.

-

Housing and Diet: As per acute toxicity protocol.

-

Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., low, mid, high) of 2”-O-beta-L-galactopyranosylorientin.

-

Dose Administration: Daily oral gavage for 90 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examination before and at the end of the study.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is preserved for histopathological examination.

Table 2: Hypothetical Sub-chronic Oral Toxicity Endpoints for 2”-O-beta-L-galactopyranosylorientin in Wistar Rats (90-Day Study)

| Parameter | Control Group | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |

| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |

| Body Weight Gain (g) | Male: 150 ± 15Female: 100 ± 10 | No significant difference | No significant difference | No significant difference |

| Hematology | Within normal limits | No significant difference | No significant difference | No significant difference |

| Clinical Biochemistry | Within normal limits | No significant difference | No significant difference | No significant difference |

| Organ Weights | Within normal limits | No significant difference | No significant difference | No significant difference |

| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | No treatment-related findings |

| NOAEL | ≥ High Dose |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity

A battery of in vitro tests is recommended to assess the genotoxic potential of the compound, covering gene mutations and chromosomal aberrations.

The Ames test (OECD TG 471) is used to detect point mutations.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

-

Procedure: The test compound is incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Table 3: Hypothetical Results of the Ames Test for 2”-O-beta-L-galactopyranosylorientin

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutagenic Effect |

| TA98 | - | 0, 5, 50, 500, 5000 | 25 ± 4, 28 ± 5, 30 ± 3, 32 ± 6, 35 ± 5 | Negative |

| + | 0, 5, 50, 500, 5000 | 30 ± 5, 33 ± 4, 35 ± 6, 38 ± 5, 40 ± 7 | Negative | |

| TA100 | - | 0, 5, 50, 500, 5000 | 120 ± 10, 125 ± 12, 130 ± 11, 135 ± 14, 140 ± 15 | Negative |

| + | 0, 5, 50, 500, 5000 | 130 ± 12, 138 ± 14, 145 ± 13, 150 ± 16, 155 ± 18 | Negative | |

| ... | ... | ... | ... | ... |

This test (OECD TG 487) detects chromosomal damage.

-

Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79).

-

Metabolic Activation: The test is performed with and without S9 mix.

-

Procedure: Cells are exposed to the test compound for a short (3-6 hours) or long (24 hours) duration. Micronuclei in binucleated cells are scored.

-

Data Analysis: A compound is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells.

Table 4: Hypothetical Results of the In Vitro Micronucleus Test for 2”-O-beta-L-galactopyranosylorientin

| Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells ± SD | Genotoxic Effect |

| HPBL | - | 0, 10, 100, 1000 | 1.2 ± 0.3, 1.4 ± 0.4, 1.5 ± 0.5, 1.6 ± 0.4 | Negative |

| + | 0, 10, 100, 1000 | 1.5 ± 0.4, 1.6 ± 0.5, 1.7 ± 0.6, 1.8 ± 0.5 | Negative |

HPBL: Human Peripheral Blood Lymphocytes

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a novel compound like 2”-O-beta-L-galactopyranosylorientin.

Caption: General workflow for the toxicological assessment of a novel compound.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways that might be modulated by 2”-O-beta-L-galactopyranosylorientin from a toxicological perspective. Should any adverse effects be observed in the proposed studies, further mechanistic studies would be warranted to investigate the underlying signaling pathways. A potential starting point, given its anti-inflammatory properties, would be to investigate its interaction with key inflammatory pathways such as NF-κB and MAPK signaling cascades to ensure that its modulatory effects remain within a safe therapeutic window.

Caption: Logical workflow for investigating potential toxicological signaling pathways.

Conclusion

The toxicological assessment of 2”-O-beta-L-galactopyranosylorientin is a critical step in its potential development as a therapeutic agent. This guide provides a foundational framework for conducting a comprehensive safety evaluation based on established OECD guidelines. The presented experimental protocols and data tables offer a practical template for researchers. While the provided data is hypothetical, it underscores the types of endpoints and outcomes that are crucial for a thorough risk assessment. Future in-vivo and in-vitro studies are essential to generate the necessary data to fully characterize the toxicological profile of this promising natural compound.

In Vitro Anti-inflammatory Mechanism of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside. Drawing upon key research findings, this document elucidates the compound's inhibitory effects on pro-inflammatory mediators and explores the underlying molecular mechanisms, primarily focusing on its impact on the NF-κB and MAPK signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of the scientific data.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key strategy in the management of these conditions is the modulation of inflammatory pathways. Natural products have historically been a rich source of novel anti-inflammatory agents. 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid C-glycoside extracted from plants such as Trollius chinensis, has emerged as a compound of interest due to its significant anti-inflammatory activities demonstrated in in vitro models.[1][2]

This guide synthesizes the available scientific literature to provide a detailed overview of the in vitro anti-inflammatory mechanism of OGA. It focuses on its effects on macrophage and microglial cell lines, which are pivotal in the inflammatory response. The primary stimulus for inflammation in the discussed studies is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.

In Vitro Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin

OGA has been shown to effectively suppress the production of key pro-inflammatory mediators in LPS-stimulated murine macrophage RAW 264.7 cells and BV-2 microglial cells.[1][3] The primary readouts for this anti-inflammatory activity include the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).

Inhibition of Nitric Oxide (NO) Production

OGA demonstrates a significant inhibitory effect on the production of nitric oxide in LPS-stimulated inflammatory cell models.[1][3] NO is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.

Attenuation of Pro-inflammatory Cytokine Release

The anti-inflammatory properties of OGA extend to the downregulation of pro-inflammatory cytokine production. Specifically, it has been observed to reduce the secretion of TNF-α, IL-6, and IL-1β in response to LPS stimulation.[1][3] These cytokines play a central role in orchestrating the inflammatory cascade.

Data Summary

The following tables summarize the quantitative data on the inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on key inflammatory markers.

Table 1: Inhibitory Effects of 2”-O-beta-L-galactopyranosylorientin on Nitric Oxide (NO) Production

| Cell Line | Treatment Concentrations (µM) | LPS Concentration | % Inhibition of NO Production | Reference |

| RAW 264.7 | Higher concentrations (not specified) | Not specified | Inhibition observed | [3] |

| BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |

Table 2: Inhibitory Effects of 2”-O-beta-L-galactopyranosylorientin on Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Treatment Concentrations (µM) | LPS Concentration | % Inhibition of Cytokine Production | Reference |

| TNF-α | RAW 264.7 | Lower & Higher (not specified) | Not specified | ~50% | [3] |

| TNF-α | BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |

| IL-6 | RAW 264.7 | Lower & Higher (not specified) | Not specified | ~50% | [3] |

| IL-1β | BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |

Molecular Mechanisms of Action

The anti-inflammatory effects of OGA are attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as the core mechanisms.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. OGA has been shown to suppress the activation of the NF-κB pathway in LPS-stimulated BV-2 microglial cells.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of ERK is implicated in the production of inflammatory mediators. Studies have demonstrated that OGA can inhibit the phosphorylation of ERK in LPS-stimulated BV-2 microglial cells, thereby attenuating the downstream inflammatory response.[1][2]

Data Summary of Signaling Pathway Modulation

Table 3: Effect of 2”-O-beta-L-galactopyranosylorientin on NF-κB and MAPK Signaling Pathways in LPS-stimulated BV-2 Microglial Cells

| Signaling Protein | OGA Concentration (µM) | Effect | Reference |

| p-NF-κB p65 | 10, 20, 40 | Concentration-dependent decrease in phosphorylation | [1][2] |

| IκBα | 10, 20, 40 | Inhibition of degradation | [1][2] |

| p-ERK | 10, 20, 40 | Concentration-dependent decrease in phosphorylation | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage cell line: RAW 264.7

-

Murine microglial cell line: BV-2

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO assays).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with OGA for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Cell Seeding and Treatment: Follow the protocol described in section 4.1.

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: OGA inhibits LPS-induced inflammatory signaling pathways.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin exhibits potent in vitro anti-inflammatory properties. It effectively mitigates the inflammatory response in LPS-stimulated macrophages and microglial cells by inhibiting the production of nitric oxide and key pro-inflammatory cytokines. The primary mechanism underlying these effects involves the suppression of the NF-κB and MAPK (specifically ERK) signaling pathways. These findings underscore the potential of OGA as a lead compound for the development of novel anti-inflammatory therapies. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in inflammatory disease models.

References

The Inhibitory Effect of 2”-O-beta-L-galactopyranosylorientin on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the inhibitory effects of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for the glycosylated form is emerging, this document synthesizes the significant body of research available for its parent compound, orientin (B1677486), to provide a comprehensive overview of the likely mechanism of action. Orientin has been demonstrated to exert potent anti-inflammatory effects by suppressing the NF-κB cascade. This is achieved through the inhibition of IκBα phosphorylation and subsequent degradation, which in turn prevents the nuclear translocation of the p65 subunit. This guide presents quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate further research and drug development in this area.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB pathway has become a prime target for the development of novel anti-inflammatory therapeutics.

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with recognized anti-inflammatory properties.[1] It has been shown to decrease the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This activity strongly suggests an interaction with the NF-κB signaling pathway. This guide provides an in-depth analysis of the mechanism of action, drawing upon the extensive research conducted on its parent compound, orientin, to elucidate the molecular interactions with the NF-κB pathway.

The NF-κB Signaling Pathway and the Role of Orientin

The canonical NF-κB signaling pathway is initiated by stimuli such as TNF-α or LPS, which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer, most commonly the p50/p65 heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.

Research on orientin has demonstrated its ability to interfere with this cascade at a crucial step. Studies have shown that orientin effectively blocks the phosphorylation and degradation of IκBα in LPS-stimulated RAW 264.7 cells.[2] This action prevents the release and subsequent nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[2] Furthermore, a reduction in the levels of phosphorylated p65 (P-p65) has been observed in T24 human bladder carcinoma cells treated with orientin, providing further evidence of its inhibitory effect on NF-κB activation.[1]

The inhibitory action of orientin on the NF-κB pathway leads to a significant reduction in the production of key inflammatory cytokines, including TNF-α, IL-1, and IL-6.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of orientin on the NF-κB signaling pathway and inflammatory mediator production.

Table 1: Effect of Orientin on NF-κB Signaling Pathway Proteins

| Cell Line | Treatment | Concentration (µM) | Target Protein | Effect | Reference |

| RAW 264.7 | Orientin + LPS | 10, 40 | p-IκBα | Inhibition of phosphorylation | [2] |

| RAW 264.7 | Orientin + LPS | 10, 40 | IκBα | Inhibition of degradation | [2] |

| RAW 264.7 | Orientin + LPS | 10, 40 | Nuclear p65 | Inhibition of translocation | [2] |

| T24 | Orientin | 50, 100 | p-p65 | Reduction | [1][3] |

Table 2: Effect of Orientin on Inflammatory Mediator Production

| Cell Line | Treatment | Concentration (µM) | Mediator | Effect | Reference |

| T24 | Orientin | 50, 100 | TNF-α | Inhibition | [1] |

| T24 | Orientin | 50, 100 | IL-1 | Inhibition | [1] |

| T24 | Orientin | 50, 100 | IL-6 | Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of 2”-O-beta-L-galactopyranosylorientin and orientin on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

T24 (human bladder carcinoma cell line)

-

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin or orientin (e.g., 10, 40, 50, 100 µM) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a defined duration (e.g., 30 minutes for protein phosphorylation studies).

Western Blot Analysis for NF-κB Signaling Proteins

-

Objective: To quantify the levels of total and phosphorylated IκBα and p65, as well as the levels of nuclear and cytoplasmic p65.

-

Procedure:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation, a nuclear extraction kit is used according to the manufacturer's instructions.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α, IL-1, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

A standard curve is generated to calculate the concentration of the cytokines in the samples.

-

Visualizations

Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and the inhibitory point of orientin.

Experimental Workflow Diagram

Caption: Workflow for investigating orientin's effect on the NF-κB pathway.

Conclusion

The available evidence strongly supports the hypothesis that 2”-O-beta-L-galactopyranosylorientin, likely acting through the mechanisms established for its parent compound orientin, is a potent inhibitor of the NF-κB signaling pathway. Its ability to prevent IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of p65, positions it as a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related flavonoid glycosides. Further direct investigation into the specific interactions of 2”-O-beta-L-galactopyranosylorientin with the components of the NF-κB pathway is warranted to fully elucidate its pharmacological profile.

References

- 1. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction